7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one
Overview
Description
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one is a natural product found in Polygala refracta and Hebecarpa macradenia with data available.
Scientific Research Applications
Green Synthesis
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one and its derivatives are synthesized using eco-friendly methods. For instance, TiO2-CNTs nanocomposite, an environmentally friendly catalyst, has been used for synthesizing xanthenone derivatives in aqueous media (Samani, Abdolmohammadi, & Otaredi-Kashani, 2018).
Synthesis Methodologies
Several methodologies have been developed for synthesizing xanthenone derivatives. These include sulfamic acid catalysis under solvent-free conditions (Heravi, Alinejhad, Bakhtiari, & Oskooie, 2010) and HClO4–SiO2-catalyzed synthesis (Wu, Wu, Yan, & Fang, 2010).
Anticancer Activity
Xanthenone derivatives have been studied for their potential anticancer activities. A study involving calixarenes-catalyzed syntheses of xanthenones showed significant antiproliferative activity against human cancer cells (da Silva et al., 2015).
Molecular Structure Analysis
Research has been conducted on the molecular structures and conformational properties of xanthene-based compounds. For example, a study on 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one provided insights into the hydrogen-bonded chain of rings and pi-stacked hydrogen-bonded chains in these molecules (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Applications in Organic Synthesis
These compounds are also important in the field of organic synthesis. For instance, tungstate sulfuric acid has been used for the synthesis of 9-Aryl 1,8-dioxoöctahydroxanthenes derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Karami, Eskandari, Gholipour, & Jamshidi, 2013).
Optical Properties
The optical properties of xanthene-based fluorescent dyes, which are closely related to xanthenones, have been studied for applications in protein labeling and fluorescence spectroscopy (Razmkhah, Little, Sandhu, Dafforn, & Rodger, 2014).
Safety and Hazards
The compound is not classified under physical, health, or environmental hazards according to the GHS classification . In case of exposure, immediate medical attention is required . For eye exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes . For skin exposure, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, do not induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, remove from exposure and move to fresh air immediately .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those bearing the trimethoxyphenyl (tmp) group, have been reported to inhibit several protein targets such as heat shock protein90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), vascular endothelial growth factor 2 (vegfr2), p-glycoprotein (p-gp), platelet-activating factor (paf), platelet-derived growth factor receptorβ, and cyclooxygenase 1 and 2 (cox-1 and cox-2) .
Mode of Action
For instance, compounds with the TMP group have been shown to fit into the pocket of β-tubulin, leading to decreased cytotoxic activity .
Properties
IUPAC Name |
7,8,9-trimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-19-13-6-12-14(17(21-3)16(13)20-2)15(18)8-4-10-11(23-7-22-10)5-9(8)24-12/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQKHIKTOPNBSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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